molecular formula C12H12BN8Na B049266 Sodium tetrakis(1-imidazolyl)borate CAS No. 68146-65-6

Sodium tetrakis(1-imidazolyl)borate

Cat. No.: B049266
CAS No.: 68146-65-6
M. Wt: 302.08 g/mol
InChI Key: OVRFSDYWKKOQMW-UHFFFAOYSA-N
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Description

Coniferaldehyde, also known as 4-hydroxy-3-methoxycinnamaldehyde, is an organic compound with the formula HO(CH₃O)C₆H₃CH=CHCHO. It is a derivative of cinnamaldehyde, featuring 4-hydroxy and 3-methoxy substituents. This compound is a major precursor to lignin, a complex polymer found in the cell walls of plants .

Mechanism of Action

Target of Action

Sodium tetrakis(1-imidazolyl)borate is a chemical compound with the empirical formula C12H12BN8Na It is used in the synthesis of zwitterionic molecules , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It is known to be used in the synthesis of zwitterionic molecules , which are molecules with both positive and negative charges. These molecules have unique properties that allow them to interact with a variety of biological targets.

Biochemical Pathways

Given its role in the synthesis of zwitterionic molecules , it can be inferred that it may influence a variety of biochemical pathways depending on the specific zwitterionic molecules that are synthesized.

Result of Action

It is known to be used in the synthesis of zwitterionic molecules , which can interact with a variety of biological targets and potentially exert a wide range of effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coniferaldehyde can be synthesized from coniferyl alcohol through oxidation. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Another method includes the use of manganese dioxide (MnO₂) in an organic solvent .

Industrial Production Methods: Industrial production of coniferaldehyde typically involves the extraction from lignin-rich plant materials. The process includes the isolation of lignin followed by its depolymerization to release coniferaldehyde. Advanced techniques such as thioacidolysis and pyrolysis-GC/MS are employed to quantify and analyze the coniferaldehyde residues .

Types of Reactions:

    Oxidation: Coniferaldehyde can be oxidized to form ferulic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to coniferyl alcohol using reducing agents such as sodium borohydride.

    Substitution: Coniferaldehyde can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products:

Scientific Research Applications

Coniferaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cinnamaldehyde: The parent compound of coniferaldehyde, lacking the 4-hydroxy and 3-methoxy substituents.

    Sinapaldehyde: Similar to coniferaldehyde but with additional methoxy groups.

    Ferulaldehyde: Another derivative of cinnamaldehyde with different substituents.

Uniqueness: Coniferaldehyde is unique due to its specific substituents (4-hydroxy and 3-methoxy groups), which confer distinct chemical properties and reactivity. Its role as a major precursor to lignin also sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;tetra(imidazol-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRFSDYWKKOQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BN8Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635570
Record name Sodium tetra(1H-imidazol-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68146-65-6
Record name Sodium tetra(1H-imidazol-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium tetrakis(1-imidazolyl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives affect their performance in PLEDs?

A1: Research indicates that increasing the alkyl chain length of this compound derivatives significantly improves their effectiveness as electron injection layers in PLEDs []. This enhancement is primarily attributed to a reduction in the energy barrier for electron injection from the cathode into the emissive layer. Specifically, the longer alkyl chain in compounds like C(16)-BIm(4) facilitates better adhesion to the underlying polymer layer (MEH-PPV in this case) and promotes planarization of the layer adjacent to the electrodes []. This planarization improves electrical contact, leading to enhanced device performance.

Q2: What unique property of this compound derivatives makes them suitable for electron injection layers in PLEDs?

A2: The zwitterionic nature of this compound derivatives plays a crucial role in their suitability for electron injection applications []. When deposited between the emissive polymer layer and the metal cathode, these compounds spontaneously organize into a dipole layer at the interface []. This dipole layer effectively shifts the vacuum level, facilitating more efficient electron injection by reducing the work function difference between the cathode and the emissive layer. This results in improved electroluminescence efficiency of the PLED device.

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